molecular formula C9H15NO3 B2913057 4-Hydroxy-9-oxa-2-azaspiro[5.5]undecan-1-one CAS No. 2094288-70-5

4-Hydroxy-9-oxa-2-azaspiro[5.5]undecan-1-one

Cat. No.: B2913057
CAS No.: 2094288-70-5
M. Wt: 185.223
InChI Key: IKVLVYQJCUKZOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydroxy-9-oxa-2-azaspiro[5.5]undecan-1-one is a spirocyclic compound with a unique structural framework that includes both oxygen and nitrogen atoms within its ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold for drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-9-oxa-2-azaspiro[5.5]undecan-1-one typically involves the Prins cyclization reaction. . The reaction conditions often include the use of a Lewis acid catalyst and an aldehyde or ketone as the electrophilic component.

Industrial Production Methods

the Prins cyclization reaction is scalable and can be adapted for larger-scale synthesis with appropriate optimization of reaction conditions and purification processes .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-9-oxa-2-azaspiro[5.5]undecan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often involve the use of nucleophiles such as halides or amines under basic or acidic conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction of the carbonyl group can produce an alcohol .

Scientific Research Applications

4-Hydroxy-9-oxa-2-azaspiro[5.5]undecan-1-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Hydroxy-9-oxa-2-azaspiro[5.5]undecan-1-one involves its interaction with specific molecular targets. For instance, as an inhibitor of the MmpL3 protein, it disrupts the transport of essential lipids required for the survival of Mycobacterium tuberculosis. This inhibition leads to the death of the bacterial cells . The compound’s spirocyclic structure allows it to fit into the active site of the target protein, blocking its function and preventing the pathogen’s growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxy-9-oxa-2-azaspiro[5.5]undecan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxyl group at position 4 enhances its reactivity and potential for forming hydrogen bonds, making it a valuable scaffold for drug design .

Properties

IUPAC Name

4-hydroxy-9-oxa-2-azaspiro[5.5]undecan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c11-7-5-9(8(12)10-6-7)1-3-13-4-2-9/h7,11H,1-6H2,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKVLVYQJCUKZOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CC(CNC2=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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